N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]acetamide
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Overview
Description
N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. Its structure comprises a piperidine ring substituted with an acetamide group and an amino-methylbutanoyl moiety. This compound is of interest due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]acetamide typically involves the reaction of piperidine derivatives with acylating agentsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-{1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl}carbamate: A similar compound with a tert-butyl group instead of an acetamide group.
Uniqueness
N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]acetamide is unique due to its specific substitution pattern and the presence of both an amino-methylbutanoyl moiety and an acetamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H23N3O2 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]acetamide |
InChI |
InChI=1S/C12H23N3O2/c1-8(2)11(13)12(17)15-6-4-5-10(7-15)14-9(3)16/h8,10-11H,4-7,13H2,1-3H3,(H,14,16) |
InChI Key |
YHRSGTSNEJSAOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)NC(=O)C)N |
Origin of Product |
United States |
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